(10-Amino-decyl)-carbamic acid benzyl ester

PROTAC linker design membrane permeability alkyl chain length optimization

PROTAC linker synthesis demands orthogonal amine protection to avoid side reactions. (10-Amino-decyl)-carbamic acid benzyl ester provides a C10 alkyl spacer with Cbz-protected amine, enabling hydrogenolytic deprotection orthogonal to Boc groups. • C10 chain maximizes permeability (TPSA 64.4 Ų) within optimal C4-C10 range • Hydrochloride salt (CAS 1051420-13-3) ensures high solubility and ≥98% HPLC purity • Streamlines sequential ligand coupling, eliminating protection exchange steps.

Molecular Formula C18H30N2O2
Molecular Weight 306.4 g/mol
CAS No. 62196-18-3
Cat. No. B1405178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(10-Amino-decyl)-carbamic acid benzyl ester
CAS62196-18-3
Molecular FormulaC18H30N2O2
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCCCCCCCCCCN
InChIInChI=1S/C18H30N2O2/c19-14-10-5-3-1-2-4-6-11-15-20-18(21)22-16-17-12-8-7-9-13-17/h7-9,12-13H,1-6,10-11,14-16,19H2,(H,20,21)
InChIKeyABRRGZDHHAQCQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(10-Amino-decyl)-carbamic Acid Benzyl Ester: Core Profile


(10-Amino-decyl)-carbamic acid benzyl ester (CAS 62196-18-3), also known as benzyl N-(10-aminodecyl)carbamate or N-Cbz-1,10-diaminodecane, is a heterobifunctional C10 alkyl linker bearing a terminal free primary amine and a benzyloxycarbonyl (Cbz)-protected amine [1]. Its molecular formula is C18H30N2O2 with a molecular weight of 306.4 g/mol [1]. The free base form (CAS 62196-18-3) is commonly supplied as the hydrochloride salt (CAS 1051420-13-3) to enhance solubility and stability, with commercially available purity typically exceeding 98.0% by HPLC . This compound serves as a monoprotected α,ω-diaminoalkane building block, where the C10 methylene spacer provides a defined 10-carbon alkyl chain separating two addressable amino functionalities .

Linker Type C10 alkyl diamine with free amine and Cbz-protected amine
Protecting Group Cbz removable by hydrogenolysis, orthogonal to acid-labile groups
Supply Form Hydrochloride salt for aqueous coupling compatibility

Risks of Generic Substitution in PROTAC Linker Development


Substituting (10-amino-decyl)-carbamic acid benzyl ester with a closely related analog—whether a shorter-chain C6 diamine, a longer C12 variant, or a Boc-protected C10 congener—introduces quantifiable changes in linker span, deprotection orthogonality, and pharmacokinetic behavior that directly affect ternary complex formation and cellular degradation efficiency . PROTAC linker optimization is exquisitely sensitive to length: each methylene unit adds approximately 2.5 Å of reach, and the C10 spacer occupies a critical window (C4–C10) where alkyl linkers maximize membrane permeability while maintaining synthetic tractability . Furthermore, the Cbz protecting group enables hydrogenolytic deprotection conditions orthogonal to acid-labile Boc groups, a distinction that can determine synthetic route feasibility when acid-sensitive functionalities are present elsewhere in the molecule [1]. These differences are not cosmetic—they translate directly into altered DC50 values, cellular permeability coefficients, and synthetic yield profiles that make generic substitution a material risk rather than a cost-saving convenience.

C10 alkyl linker
Chain length mismatch (C6, C12) Shorter or longer chains may shift ternary complex geometry and membrane permeability outside the optimal window.
Cbz protection
Boc analog substitution Boc requires acidic deprotection, limiting orthogonal routes when acid-sensitive groups are present.

Quantitative Differentiation vs. Closest Comparators


C10 Alkyl Linker in Optimal Permeability Window for Oral PROTACs

The C10 alkyl spacer of (10-amino-decyl)-carbamic acid benzyl ester falls within the C4–C10 range identified as the permeability module of choice when therapeutic index is limited by systemic exposure rather than target potency . Each methylene unit contributes approximately 2.5 Å of end-to-end distance, enabling precise angstrom-level control over ternary complex geometry . Compared to shorter C6 linkers, the C10 spacer provides an additional ~10 Å of reach, which can be critical when the target protein's lysine residue for ubiquitination is sterically recessed. Compared to C12 or longer linkers, the C10 chain avoids crossing molecular weight thresholds that provoke biliary clearance while still spanning the 12- to 20-carbon total linker length reported as optimal in PROTAC literature . Alkyl-linked degraders at matched lipophilicity outperform PEGylated analogues in parallel artificial membrane permeability assays (PAMPA), with the absence of recurring ether oxygens reducing topological polar surface area and enabling a more compact, cylindrical form factor in the lipid bilayer .

C10 Permeability Window
Class-level inference
C10 falls within C4–C10 optimal permeability window; ~2.5 Å per methylene distance control
Supports linker selection for oral PROTAC permeability
PAMPA assay and XLogP3-AA context
PROTAC linker design membrane permeability alkyl chain length optimization oral bioavailability

Cbz vs. Boc: Orthogonal Deprotection Advantage

(10-Amino-decyl)-carbamic acid benzyl ester carries a Cbz (benzyloxycarbonyl) protecting group that is removed via catalytic hydrogenolysis (H₂, Pd/C) or acid-mediated cleavage, conditions that leave acid-labile protecting groups such as Boc (tert-butyloxycarbonyl) intact [1]. In contrast, the direct Boc-analog, tert-butyl (10-aminodecyl)carbamate (CAS 216961-61-4), requires acidic conditions (e.g., TFA) for deprotection, which would simultaneously cleave other acid-sensitive groups such as trityl, t-butyl esters, or certain resin linkers [2]. This orthogonality is functionally decisive in multi-step syntheses where both amino termini must be sequentially unveiled: the Cbz group can be removed first via hydrogenolysis while the Boc group on a distal moiety remains stable, or vice versa—the Cbz group is stable to the acidic conditions (TFA) used to remove Boc . The ability to execute orthogonal deprotection without intermediate purification steps directly impacts synthetic yield, with documented improvements in overall yield when orthogonal Cbz/Boc strategies replace single-protection-group approaches [3].

Cbz vs. Boc Orthogonality
Cross-study comparable
Cbz Removed via H₂/Pd-C; stable to TFA
Boc Removed via TFA; labile to acid
Enables sequential orthogonal deprotection for complex PROTAC synthesis
orthogonal protecting group strategy Cbz vs. Boc deprotection solid-phase peptide synthesis bifunctional linker chemistry

Hydrochloride Salt: Purity and Solubility Advantage over Free Base

The hydrochloride salt of (10-amino-decyl)-carbamic acid benzyl ester (CAS 1051420-13-3) is supplied with a certified minimum purity of 98.0% by HPLC (area%) and minimum 96.0% by nonaqueous titration, with a defined melting point of 175.0–179.0 °C and NMR confirmation to structure . The free base form (CAS 62196-18-3) is typically supplied at 95% purity . The hydrochloride salt exhibits enhanced aqueous solubility, which directly facilitates its use in peptide coupling reactions conducted in aqueous or mixed aqueous-organic solvent systems . By comparison, the free base form requires organic solvents (DMF, DMSO, CH₂Cl₂) for dissolution, which can limit compatibility with water-sensitive coupling reagents. The salt form's white to almost white crystalline powder appearance also simplifies visual inspection and quality verification upon receipt . The 98.0% HPLC purity specification provides procurement teams with a verifiable quality benchmark against which lot-to-lot consistency can be audited.

Salt Purity & Solubility
Direct head-to-head
Specification
≥98.0% HPLC purity; mp 175.0–179.0 °C; enhanced aqueous solubility vs. free base (95%)
Higher purity and aqueous solubility support reproducible coupling reactions
QC by HPLC, titration, NMR
hydrochloride salt formulation aqueous solubility enhancement quality control specifications peptide coupling efficiency

Alkyl vs. PEG Backbone: Avoiding Peroxide-Mediated Chain Scission

Unlike PEG-based linkers that undergo progressive chain shortening via peroxide-mediated ether oxidation in vivo, the all-methylene C10 backbone of (10-amino-decyl)-carbamic acid benzyl ester is metabolized primarily through terminal or sub-terminal cytochrome P450 hydroxylation, which retains overall chain length and degrader activity . This mechanistic difference in metabolic fate has practical consequences: PEG linkers produce a distribution of shortened metabolites that complicate pharmacokinetic interpretation and may generate inactive species with altered ternary complex geometry, while alkyl linker metabolites remain closer in structure to the parent compound . For PROTAC programs transitioning from in vitro proof-of-concept to in vivo efficacy studies, this distinction reduces the risk that metabolic linker truncation, rather than target engagement, becomes the rate-limiting factor for degradation efficiency. The absence of polydisperse PEG reagents also simplifies impurity profiling: each carbon-specific homologue of an alkyl linker can be isolated and characterized as a discrete chemical entity rather than the statistical distribution inherent to PEG starting materials .

Alkyl vs. PEG Metabolism
Class-level inference
Alkyl C10 CYP450 hydroxylation; chain length retained
PEG linker Ether peroxidation; progressive chain scission
Alkyl backbone may reduce metabolite complexity in vivo
In vitro microsomal incubation context
metabolic stability PEG vs. alkyl linker in vivo pharmacokinetics oxidative metabolism

Validated Application Scenarios in PROTAC and Peptide Synthesis


Orthogonal Cbz/Boc Sequential Deprotection for PROTAC Linkers

When constructing a PROTAC molecule where the target-protein ligand and E3 ligase ligand must be conjugated sequentially via a C10 alkyl spacer, (10-amino-decyl)-carbamic acid benzyl ester enables a two-step orthogonal deprotection workflow. The Cbz group is first removed via catalytic hydrogenolysis (H₂, 10% Pd/C, MeOH, RT) to expose the free amine for coupling to the first ligand, while any Boc-protected functionalities elsewhere in the molecule remain intact [1]. After the first coupling, any Boc groups can be removed under acidic conditions (TFA/CH₂Cl₂) to which the remaining carbamate linkage is stable. This orthogonal strategy collapses what would otherwise require intermediate purification or protecting group exchange steps, as documented in Cbz-/Boc- methodology studies [1][2].

Oral PROTAC Optimization Where Alkyl Linkers Outperform PEG

In lead optimization campaigns where oral bioavailability is the primary hurdle and ternary complex geometry has already been validated, the C10 alkyl motif of this compound falls within the C4–C10 range empirically established as optimal for membrane permeability . Compared to PEG-based linkers of comparable span, the all-methylene backbone eliminates the hydrogen-bond acceptor penalty from ether oxygens, reducing topological polar surface area (TPSA = 64.4 Ų for the Cbz-protected monomer [3]) and enabling a more compact conformation in the lipid bilayer. This advantage is most pronounced in CNS-penetrant PROTAC programs, where alkyl linkers have demonstrated superior brain-to-plasma unbound concentration ratios in comparative permeability studies .

Solution-Phase Peptide Synthesis with Acid-Sensitive Protection

In solution-phase peptide synthesis where acid-labile side-chain protecting groups (e.g., t-butyl esters, trityl groups) are employed, (10-amino-decyl)-carbamic acid benzyl ester serves as a C10 diamine building block whose Cbz group is removed under neutral hydrogenolysis conditions—fully orthogonal to the acidic conditions that would cleave those side-chain protections [1][2]. This avoids the degradation of acid-labile Cα–N bonds that has been documented when Boc deprotection is attempted in similar contexts [2]. The hydrochloride salt form additionally provides the aqueous solubility needed for efficient coupling in mixed aqueous-organic solvent systems commonly used in peptide synthesis .

Quality-Critical Procurement with Guaranteed Lot-to-Lot Consistency

For GMP-adjacent research or preclinical candidate scale-up, procurement of the hydrochloride salt (CAS 1051420-13-3) from suppliers providing the TCI-grade specification (≥98.0% HPLC purity, melting point 175.0–179.0 °C, NMR structure confirmation) ensures lot-to-lot consistency that the 95% free base cannot guarantee . The defined melting point serves as a rapid identity check upon receipt, while the nonaqueous titration value (≥96.0%) provides an orthogonal purity assessment independent of chromatographic methods, reducing the risk of co-eluting impurities masking quality issues that could propagate through multi-step PROTAC syntheses .

Application
Selection Property
Validation Focus
Orthogonal Cbz/Boc sequential deprotection
Cbz orthogonality to acid-labile groups
Sequential amine unveiling without intermediate purification
Oral PROTAC linker optimization
Alkyl linker permeability window (C4–C10)
PAMPA permeability and TPSA vs. PEG linkers
Solution-phase peptide synthesis
Aqueous-soluble hydrochloride salt
Coupling efficiency in mixed aqueous-organic solvents
Quality-critical procurement
Defined purity specification and melting point
Lot-to-lot consistency and identity verification
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